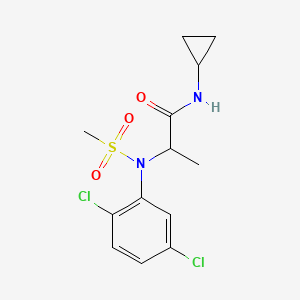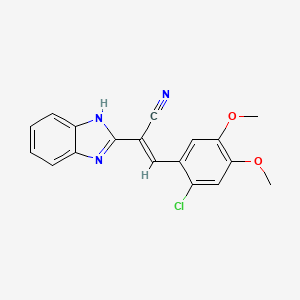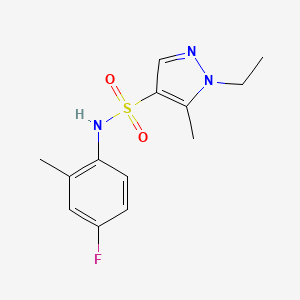
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DCPA, is a chemical compound with potential use in scientific research. DCPA is a derivative of alanine and belongs to the class of cyclopropyl amide compounds. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol.
作用機序
DCPA acts as a competitive antagonist of the glycine receptor. It binds to the receptor at the same site as glycine, but does not activate it. This leads to a decrease in the inhibitory effect of glycine on the receptor, resulting in increased excitability of neurons. DCPA has been shown to have a higher affinity for the glycine receptor than other known antagonists like strychnine and picrotoxin.
Biochemical and Physiological Effects:
DCPA has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus region of the brain. This effect is thought to be due to the increased excitability of neurons caused by DCPA. Additionally, DCPA has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
One advantage of using DCPA in lab experiments is its selectivity for the glycine receptor. This allows for more precise manipulation of inhibitory neurotransmission in the central nervous system. However, DCPA is a relatively new compound and its effects on other neurotransmitter systems are not well understood. Additionally, the potential for off-target effects of DCPA on other proteins and receptors is not known.
将来の方向性
There are several potential future directions for research on DCPA. One area of interest is the development of more selective glycine receptor antagonists based on the structure of DCPA. Additionally, the effects of DCPA on other neurotransmitter systems and its potential use in the treatment of neurological disorders like epilepsy and chronic pain warrant further investigation. Finally, the potential for off-target effects of DCPA on other proteins and receptors should be explored to fully understand its mechanism of action.
合成法
DCPA can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylamine to form N-cyclopropyl-2,5-dichlorobenzamide. This intermediate is then reacted with N-methylsulfonylalanine to obtain DCPA.
科学的研究の応用
DCPA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the glycine receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. DCPA has been shown to block the effects of glycine on the receptor, leading to increased excitability of neurons. This property of DCPA has potential applications in the study of neurological disorders like epilepsy and chronic pain.
特性
IUPAC Name |
N-cyclopropyl-2-(2,5-dichloro-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-8(13(18)16-10-4-5-10)17(21(2,19)20)12-7-9(14)3-6-11(12)15/h3,6-8,10H,4-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYNOKVXLDPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)


![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carbonitrile](/img/structure/B5340336.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)